molecular formula C21H25Cl2N3O2 B14187440 N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide CAS No. 923024-52-6

N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide

Cat. No.: B14187440
CAS No.: 923024-52-6
M. Wt: 422.3 g/mol
InChI Key: NNXFXBWZSUTGEA-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry. It is characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a piperazine ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with 1,4-dibromobutane to form 4-(3-methoxyphenyl)piperazine.

    Coupling with Dichlorophenyl Group: The piperazine intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2,4-Dichlorophenyl)-4-[4-(3-hydroxyphenyl)piperazin-1-yl]butanamide.

    Reduction: Formation of N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The dichlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]butanamide
  • N-(2,4-Dichlorophenyl)-4-[4-(3-fluorophenyl)piperazin-1-yl]butanamide
  • N-(2,4-Dichlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]butanamide

Uniqueness

N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their biological activity and therapeutic potential.

Properties

CAS No.

923024-52-6

Molecular Formula

C21H25Cl2N3O2

Molecular Weight

422.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide

InChI

InChI=1S/C21H25Cl2N3O2/c1-28-18-5-2-4-17(15-18)26-12-10-25(11-13-26)9-3-6-21(27)24-20-8-7-16(22)14-19(20)23/h2,4-5,7-8,14-15H,3,6,9-13H2,1H3,(H,24,27)

InChI Key

NNXFXBWZSUTGEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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